molecular formula C6H10N4O2 B1267357 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide CAS No. 58046-52-9

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B1267357
CAS No.: 58046-52-9
M. Wt: 170.17 g/mol
InChI Key: DLEVMTCGZIVZFS-UHFFFAOYSA-N
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Description

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C6H10N4O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms in the ring

Scientific Research Applications

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Mechanism of Action

Target of Action

It is classified as hazardous by the 2012 osha hazard communication standard . It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mode of Action

It is known to cause irritation to the skin, eyes, and respiratory system . This suggests that the compound interacts with these tissues, causing an inflammatory response.

Pharmacokinetics

Its safety data sheet suggests that it should be handled with care, implying that it may have significant bioavailability and potential for systemic effects .

Result of Action

The primary known effects of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide are irritation to the skin, eyes, and respiratory system . These effects are likely the result of the compound’s interaction with its targets, leading to an inflammatory response.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is recommended to be stored in a well-ventilated place . This suggests that exposure to air and light may affect its stability. Furthermore, its effects may be influenced by the individual’s exposure level and sensitivity.

Biochemical Analysis

Biochemical Properties

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its activity and thus influencing the overall metabolic process .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in cell growth and differentiation, thereby impacting cellular proliferation and apoptosis. Additionally, it may alter metabolic fluxes within the cell, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they regulate. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell growth. At higher doses, it can become toxic, leading to adverse effects such as cell death or organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and the levels of various metabolites. For instance, it may participate in pathways related to amino acid metabolism, where it can affect the synthesis and degradation of specific amino acids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization within different cellular compartments can influence its activity and function. For example, its accumulation in certain organelles may enhance its interaction with specific enzymes or other biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell. For instance, its presence in the nucleus may influence gene expression, while its localization in the mitochondria could impact cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 5-amino-1-(2-hydroxyethyl)pyrazole with a suitable carboxylating agent. One common method is the reaction of 5-amino-1-(2-hydroxyethyl)pyrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) for converting the amino group to a halide.

Major Products Formed

    Oxidation: Formation of 5-amino-1-(2-oxoethyl)-1H-pyrazole-4-carboxamide.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of halogenated derivatives of this compound.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-(2-hydroxyethyl)pyrazole: A precursor in the synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide.

    5-Amino-1-methylpyrazole: Another pyrazole derivative with similar structural features.

    5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile: A compound with a nitrile group instead of a carboxamide group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carboxamide group allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c7-5-4(6(8)12)3-9-10(5)1-2-11/h3,11H,1-2,7H2,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEVMTCGZIVZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1C(=O)N)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279180
Record name 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58046-52-9
Record name NSC11582
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11582
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINO-1-(2-HYDROXYETHYL)-4-PYRAZOLECARBOXAMIDE
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